![molecular formula C22H26N10O2 B1243726 N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1243726.png)
N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-1H-pyrrole-2-carboxamide
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Overview
Description
N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-1H-pyrrole-2-carboxamide is a natural product found in Agelas conifera and Agelas nakamurai with data available.
Scientific Research Applications
Synthesis and Transformations
- The compound has been involved in research focused on the synthesis and transformation of 1H-imidazole derivatives. For instance, Jasiński, Mlostoń, Linden, and Heimgartner (2008) explored the preparation of new optically active 1H-imidazole derivatives, showcasing the compound's relevance in creating new chiral molecules (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Cyclocondensation Reactions
- The compound is used in cyclocondensation reactions to produce various heterocyclic compounds, as demonstrated by Sokolov, Aksinenko, and Martynov (2014). Their research focused on the formation of trifluoromethyl-containing dihydro-4-ones, showcasing the compound's versatility in creating diverse molecular structures (Sokolov, Aksinenko, & Martynov, 2014).
DNA Recognition and Gene Expression Control
- Research by Chavda et al. (2010) highlighted the compound's potential in controlling gene expression by targeting specific DNA sequences. This emphasizes its potential applications in genetic research and possibly in medical treatments (Chavda et al., 2010).
Antimicrobial Activities
- The compound's derivatives have been studied for antimicrobial activities, as explored by Ovonramwen, Owolabi, and Falodun (2021). While their specific derivative showed no activity against tested organisms, this research contributes to the broader understanding of the antimicrobial potential of such compounds (Ovonramwen, Owolabi, & Falodun, 2021).
Synthesis of Novel Compounds
- Xiao Yong-mei (2013) focused on synthesizing new compounds using a variant of this chemical, demonstrating its utility as a building block in creating novel molecules with potential pharmacological applications (Xiao Yong-mei, 2013).
properties
Molecular Formula |
C22H26N10O2 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H26N10O2/c23-21-29-9-15(31-21)17-11(7-27-19(33)13-3-1-5-25-13)12(18(17)16-10-30-22(24)32-16)8-28-20(34)14-4-2-6-26-14/h1-6,9-12,17-18,25-26H,7-8H2,(H,27,33)(H,28,34)(H3,23,29,31)(H3,24,30,32)/t11-,12-,17-,18-/m1/s1 |
InChI Key |
GKTDJKRRZLVEPY-GWIYSAMLSA-N |
Isomeric SMILES |
C1=CNC(=C1)C(=O)NC[C@@H]2[C@H]([C@@H]([C@H]2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC=CN5 |
Canonical SMILES |
C1=CNC(=C1)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC=CN5 |
synonyms |
debromosceptrin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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